molecular formula C56H98O5Si6 B1644566 1,3-Dicyclohexyl-1,1,3,3-tetrakis[(norbornen-2-yl)ethyldimethylsilyloxy]disiloxane

1,3-Dicyclohexyl-1,1,3,3-tetrakis[(norbornen-2-yl)ethyldimethylsilyloxy]disiloxane

Cat. No.: B1644566
M. Wt: 1019.9 g/mol
InChI Key: LUJYPGDNHQYBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dicyclohexyl-1,1,3,3-tetrakis[(norbornen-2-yl)ethyldimethylsilyloxy]disiloxane is a complex organosilicon compound This compound features multiple bicyclo[221]hept-2-enyl groups attached to silicon atoms, forming a unique structure that combines rigidity and flexibility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dicyclohexyl-1,1,3,3-tetrakis[(norbornen-2-yl)ethyldimethylsilyloxy]disiloxane typically involves multiple steps:

    Preparation of Bicyclo[2.2.1]hept-2-enyl Precursors: The bicyclo[2.2.1]hept-2-enyl groups are synthesized through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles.

    Attachment to Silicon Atoms: The bicyclo[2.2.1]hept-2-enyl groups are then attached to silicon atoms via hydrosilylation reactions, using catalysts such as platinum or rhodium complexes.

    Formation of the Final Compound: The intermediate silicon-containing compounds are further reacted under controlled conditions to form the final complex structure.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclohexyl-1,1,3,3-tetrakis[(norbornen-2-yl)ethyldimethylsilyloxy]disiloxane can undergo various chemical reactions, including:

    Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silicon atoms to lower oxidation states.

    Substitution: The bicyclo[2.2.1]hept-2-enyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or ozone can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various organometallic reagents, such as Grignard reagents or organolithium compounds, can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols, siloxanes, and other oxidized silicon species.

    Reduction: Reduced silicon compounds with lower oxidation states.

    Substitution: New organosilicon compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 1,3-Dicyclohexyl-1,1,3,3-tetrakis[(norbornen-2-yl)ethyldimethylsilyloxy]disiloxane is used as a precursor for synthesizing advanced silicon-based materials. Its unique structure allows for the creation of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Biology and Medicine

In biology and medicine, this compound is explored for its potential use in drug delivery systems and as a component in biomedical devices. Its biocompatibility and ability to form stable structures make it a candidate for various medical applications.

Industry

In industry, this compound is utilized in the production of high-performance coatings, adhesives, and sealants. Its properties contribute to the durability and performance of these materials.

Mechanism of Action

The mechanism of action of 1,3-Dicyclohexyl-1,1,3,3-tetrakis[(norbornen-2-yl)ethyldimethylsilyloxy]disiloxane involves its interaction with molecular targets through its silicon atoms and bicyclo[2.2.1]hept-2-enyl groups. These interactions can influence various pathways, such as:

    Polymerization: The compound can act as a cross-linking agent in polymerization reactions, forming stable networks.

    Surface Modification: It can modify surfaces by forming strong bonds with substrates, enhancing their properties.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylsilane: A simpler organosilicon compound used as a reference standard in nuclear magnetic resonance spectroscopy.

    Hexamethyldisiloxane: Another organosilicon compound with applications in coatings and adhesives.

Uniqueness

1,3-Dicyclohexyl-1,1,3,3-tetrakis[(norbornen-2-yl)ethyldimethylsilyloxy]disiloxane is unique due to its complex structure, which imparts specific properties not found in simpler organosilicon compounds. Its combination of rigidity and flexibility, along with its ability to form stable networks, sets it apart from other similar compounds.

Properties

Molecular Formula

C56H98O5Si6

Molecular Weight

1019.9 g/mol

IUPAC Name

bis[[2-(2-bicyclo[2.2.1]hept-2-enyl)ethyl-dimethylsilyl]oxy]-[bis[[2-(2-bicyclo[2.2.1]hept-2-enyl)ethyl-dimethylsilyl]oxy]-cyclohexylsilyl]oxy-cyclohexylsilane

InChI

InChI=1S/C56H98O5Si6/c1-62(2,31-27-51-39-43-19-23-47(51)35-43)57-66(55-15-11-9-12-16-55,58-63(3,4)32-28-52-40-44-20-24-48(52)36-44)61-67(56-17-13-10-14-18-56,59-64(5,6)33-29-53-41-45-21-25-49(53)37-45)60-65(7,8)34-30-54-42-46-22-26-50(54)38-46/h39-50,55-56H,9-38H2,1-8H3

InChI Key

LUJYPGDNHQYBJE-UHFFFAOYSA-N

SMILES

C[Si](C)(CCC1=CC2CCC1C2)O[Si](C3CCCCC3)(O[Si](C)(C)CCC4=CC5CCC4C5)O[Si](C6CCCCC6)(O[Si](C)(C)CCC7=CC8CCC7C8)O[Si](C)(C)CCC9=CC1CCC9C1

Canonical SMILES

C[Si](C)(CCC1=CC2CCC1C2)O[Si](C3CCCCC3)(O[Si](C)(C)CCC4=CC5CCC4C5)O[Si](C6CCCCC6)(O[Si](C)(C)CCC7=CC8CCC7C8)O[Si](C)(C)CCC9=CC1CCC9C1

Origin of Product

United States

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